N-benzyl-2-(3-phenylphenyl)acetamide
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Description
N-benzyl-2-(3-phenylphenyl)acetamide is a chemical compound with the following properties:
- Molecular Formula : C21H18N2O4
- Molecular Weight : 362.389 g/mol
- CAS Number : 303796-08-9
Molecular Structure Analysis
The molecular structure of N-benzyl-2-(3-phenylphenyl)acetamide consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of an acetamide group (CH3CONH-). The phenyl rings contribute to its aromatic character.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and benzylamine.
- Reductive Amination : The benzyl group can undergo reductive amination to form secondary amines.
- Substitution Reactions : The benzyl group can be substituted with other functional groups.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Melting Point : Varies depending on the crystalline form
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform)
- Stability : Sensitive to light and moisture
Safety And Hazards
- Toxicity : Limited toxicity data available; handle with caution.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues for N-benzyl-2-(3-phenylphenyl)acetamide include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Structural Modifications : Explore derivatives with improved properties.
- Synthetic Optimization : Develop efficient synthetic routes.
Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications123.
properties
CAS RN |
1131604-78-8 |
---|---|
Product Name |
N-benzyl-2-(3-phenylphenyl)acetamide |
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 |
IUPAC Name |
N-benzyl-2-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO/c23-21(22-16-17-8-3-1-4-9-17)15-18-10-7-13-20(14-18)19-11-5-2-6-12-19/h1-14H,15-16H2,(H,22,23) |
InChI Key |
UDYNMQJNZQEZFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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